molecular formula C12H16O2 B2970520 (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol CAS No. 856198-62-4

(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Cat. No. B2970520
CAS RN: 856198-62-4
M. Wt: 192.258
InChI Key: DUXUSLLGHPYFIJ-UHFFFAOYSA-N
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Description

“(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol” is a chemical compound with the CAS Number: 6399-12-8 . It has a molecular weight of 178.23 and is also known as THP-1 or 2-Me-THP.


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-5,6,7,8-tetrahydro-1-naphthalenol . The InChI code is 1S/C11H14O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h6-7,12H,2-5H2,1H3 . This indicates that the compound has a methoxy group attached to a tetrahydronaphthalen-1-yl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 91-93 degrees Celsius .

Scientific Research Applications

Methanol as a Probe in Surface Site Studies

Methanol's role in probing surface sites of metal oxide catalysts highlights its utility in understanding the nature of surface reactions. For example, methanol was used to study the surface sites of ceria nanocrystals, revealing insights into the adsorption and desorption behavior, which is crucial for catalyst design (Wu et al., 2012).

Synthesis of PGI2 Agonist

The compound has been used in the synthesis of key chiral intermediates for novel PGI2 agonists, demonstrating its importance in medicinal chemistry. A practical synthesis approach was developed, highlighting the compound's utility in creating significant pharmaceutical agents (Ohigashi et al., 2013).

Transition-State Effects in Aryl Epoxide Hydrolyses

Studies on transition-state effects in the acid-catalyzed hydrolysis of related compounds have provided valuable insights into the chemical stability and reactivity of such molecules. This research contributes to our understanding of chemical kinetics and reaction mechanisms (Sampson et al., 2004).

Sesquiterpenoid Discovery

Research on the discovery of new sesquiterpenoids from Chrysanthemum indicum L. showcases the compound's relevance in natural product chemistry and potential applications in developing new therapeutic agents (Wang et al., 2006).

Catalytic Applications and Reaction Studies

The compound and its derivatives have been explored in various catalytic applications and reaction studies, such as the iodination of indanone and tetralone derivatives, showcasing its versatility in organic synthesis (Jereb et al., 2003). Furthermore, the exploration of methanol as a solvent and reagent in organic synthesis highlights its broad utility in chemical transformations (Natte et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h6-7,13H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXUSLLGHPYFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCCC2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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